molecular formula C15H20FN3O4 B11499317 N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine

N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine

Cat. No.: B11499317
M. Wt: 325.34 g/mol
InChI Key: CVXJVAVYJIKWIZ-UHFFFAOYSA-N
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Description

N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine is a complex organic compound characterized by the presence of a fluorine atom, a morpholine ring, a nitro group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine typically involves multi-step organic reactions One common approach is to start with the nitration of a fluorobenzene derivative to introduce the nitro group This is followed by the substitution of the nitro group with a morpholine ring through nucleophilic aromatic substitution

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the morpholine ring and nitro group allows it to form specific interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-5-morpholino-2-nitrophenyl)acetamide
  • N-(4-fluoro-5-morpholino-2-nitrophenyl)ethanamine

Uniqueness

N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that lack this functional group, potentially enhancing its reactivity and application scope.

Properties

Molecular Formula

C15H20FN3O4

Molecular Weight

325.34 g/mol

IUPAC Name

4-fluoro-5-morpholin-4-yl-2-nitro-N-(oxolan-2-ylmethyl)aniline

InChI

InChI=1S/C15H20FN3O4/c16-12-8-15(19(20)21)13(17-10-11-2-1-5-23-11)9-14(12)18-3-6-22-7-4-18/h8-9,11,17H,1-7,10H2

InChI Key

CVXJVAVYJIKWIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3

Origin of Product

United States

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